1-Methyl-7-Nitroisatosäureanhydrid

Übersicht

Beschreibung

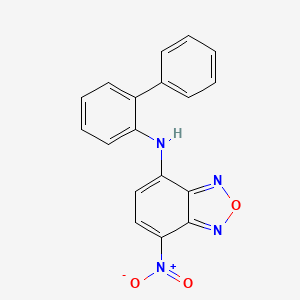

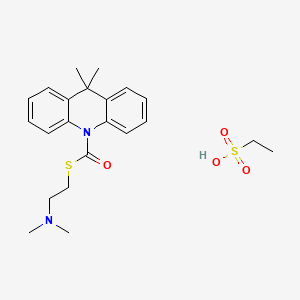

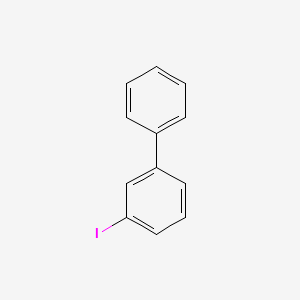

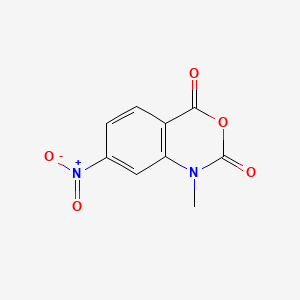

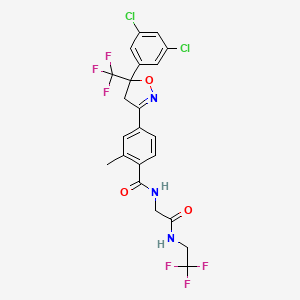

1M7, also known as 1-methyl-7-nitroisatoic anhydride, is a chemical compound with the molecular formula C₉H₆N₂O₅. Its CAS number is 73043-80-8. This compound is widely used in scientific research, particularly in the field of RNA structure analysis.

Wissenschaftliche Forschungsanwendungen

1M7 findet in verschiedenen wissenschaftlichen Bereichen breite Anwendung:

RNA-Strukturanalyse: Wie bereits erwähnt, liefert es Einblicke in die sekundäre und tertiäre Struktur von RNA.

RNA-Protein-Interaktionen: Forscher verwenden 1M7, um RNA-Protein-Interaktionen innerhalb lebender Zellen zu untersuchen.

Arzneimittelentwicklung: Das Verständnis von RNA-Strukturen hilft bei der Entwicklung von RNA-gerichteten niedermolekularen Medikamenten.

5. Wirkmechanismus

Der Wirkmechanismus umfasst die kovalente Modifikation von RNA-Nukleotiden durch 1M7. Es acetyliert selektiv die 2'-Hydroxylgruppe, was sich auf die RNA-Faltung und -Interaktionen auswirkt. Die resultierenden strukturellen Veränderungen beeinflussen die RNA-Funktion.

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-7-nitroisatoic anhydride (1M7) is the 2’-hydroxyl group along an RNA chain . This compound is used to estimate the reactivity of these groups, which aids in modeling the folded RNA structure .

Mode of Action

1M7 interacts with its targets by forming covalent adducts at the ribose 2’-hydroxyl group . This interaction is facilitated by the electrophilic nature of 1M7, which allows it to react with the 2’-hydroxyl group . The resulting changes include the detection of local nucleotide flexibility .

Biochemical Pathways

The action of 1M7 affects the biochemical pathways involved in RNA folding . By reacting with the 2’-hydroxyl groups, 1M7 can provide insight into the native folded structures of RNA . This is particularly useful in understanding the many roles that RNA plays in the expression and control of genetic information .

Pharmacokinetics

It’s important to note that the compound is typically used in vitro for rna structure probing .

Result of Action

The action of 1M7 results in the formation of covalent adducts at the ribose 2’-hydroxyl group . This modification allows for the detection of local nucleotide flexibility, which is crucial for probing 2’-hydroxyl reactivity . The reacted sites are then mapped along the RNA chain, providing valuable information about the RNA’s structure .

Action Environment

The action, efficacy, and stability of 1M7 can be influenced by various environmental factors. For instance, the compound is typically used in dilute solutions of RNA . Additionally, it’s worth noting that 1M7 is used as an in vivo SHAPE-MaP reagent for live cell RNA structure analysis . .

Biochemische Analyse

Biochemical Properties

1-Methyl-7-nitroisatoic anhydride is used as a reagent for probing 2’-hydroxyl reactivity in RNA . It reacts with the 2’-hydroxyl group of RNA, providing insight into the RNA structure . This interaction with RNA molecules is crucial for understanding the role of 1-Methyl-7-nitroisatoic anhydride in biochemical reactions .

Cellular Effects

The primary cellular effect of 1-Methyl-7-nitroisatoic anhydride is its impact on RNA structure . By reacting with the 2’-hydroxyl group of RNA, it provides valuable information about the RNA’s structure . This can influence various cellular processes, including gene expression and cell signaling pathways, as RNA plays a crucial role in these processes .

Molecular Mechanism

The molecular mechanism of 1-Methyl-7-nitroisatoic anhydride involves its reaction with the 2’-hydroxyl group of RNA . This reaction can lead to changes in the RNA structure, which can subsequently influence gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Methyl-7-nitroisatoic anhydride on RNA structure can be observed over time in laboratory settings

Vorbereitungsmethoden

Synthesewege: 1M7 kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 1-Methylisatoic anhydrid mit Salpetersäure, was zur Nitrierung des aromatischen Rings führt. Der spezifische Syntheseweg ist wie folgt:

Nitrierung von 1-Methylisatoic anhydrid:

Industrielle Produktionsmethoden: 1M7 wird hauptsächlich in Forschungslaboren für spezielle Anwendungen hergestellt.

Analyse Chemischer Reaktionen

1M7 dient als RNA-SHAPE (selektive 2'-Hydroxyl-Acylierung, analysiert durch Primerverlängerung)-Reagenz. Es zielt speziell auf die 2'-Hydroxylgruppe von RNA-Nukleotiden ab. Hier sind einige wichtige Punkte in Bezug auf sein chemisches Verhalten:

Reaktivität: 1M7 reagiert mit der 2'-Hydroxylgruppe von RNA-Nukleotiden und liefert Informationen über ihre lokale Flexibilität und Zugänglichkeit.

Sondenmechanismus: Die elektrophile Natur von 1M7 ermöglicht es, kovalente Addukte mit RNA zu bilden, wodurch strukturelle Details aufgezeigt werden.

Anwendungen: Durch die Kombination von 1M7 mit Mutations-Profiling (MaP) können Forscher quantitative Nukleotidmessungen über gesamte Transkriptome hinweg erhalten.

Reagenz: 1M7 selbst dient als Reagenz.

Reaktionsbedingungen: Typischerweise in wässrigen Lösungen bei physiologischem pH-Wert und Temperatur durchgeführt.

Vergleich Mit ähnlichen Verbindungen

Während 1M7 in seiner RNA-spezifischen Reaktivität einzigartig ist, gibt es andere verwandte Verbindungen, darunter:

NMIA (N-Methylisatoic anhydrid): Ähnlich in der Struktur, aber ohne die Nitrogruppe.

CMCT (1-Cyclohexyl-3-(2-Morpholinoethyl)carbodiimid metho-p-toluolsulfonat): Ein weiteres RNA-Sondenreagenz.

Weitere Informationen finden Sie in den Produktinformationen von Sigma-Aldrich und Selleck Chemicals.

Eigenschaften

IUPAC Name |

1-methyl-7-nitro-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULNCJWAVSDEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299566 | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73043-80-8 | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73043-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

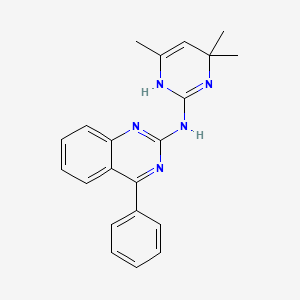

![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)